3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butyloxycarbonyl (Boc) protected amino group, a methoxyphenyl group, and a butyric acid backbone. This combination of functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the methoxyphenyl group and the butyric acid backbone. One common method involves the use of tert-butyloxycarbonyl-protected amino acids as starting materials. These protected amino acids can be converted into the desired compound through a series of coupling reactions with appropriate reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Deprotection of the Boc group can be achieved using acidic conditions, such as trifluoroacetic acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxylic acid group can produce a primary alcohol.
Scientific Research Applications
3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the methoxy group, which may affect its reactivity and interactions.
4-(4-Methoxyphenyl)butyric Acid: Lacks the Boc-protected amino group, limiting its versatility in synthetic applications.
3-Amino-4-(4-methoxyphenyl)butyric Acid: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness: 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the methoxyphenyl group. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and biological applications.
Biological Activity
3-(Boc-amino)-4-(4-methoxyphenyl)butyric acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H23NO5 and features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is essential in peptide synthesis. The butyric acid backbone is substituted with a methoxyphenyl group at the fourth position and an amino group at the third position. This unique structure contributes to its stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The Boc group protects the amino functionality during synthesis, while the methoxyphenyl substituent enhances binding affinity through hydrogen bonding and π-π stacking interactions. These interactions can modulate various biological pathways, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Endopeptidase Inhibition : The compound has been studied for its role as a neutral endopeptidase inhibitor, which can affect cardiovascular functions by modulating peptide levels in the body. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains .
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes involved in peptide metabolism, suggesting its potential as a therapeutic agent for metabolic disorders .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and stability profiles, highlighting the potential for oral bioavailability .
- Case Studies : Clinical case studies involving similar compounds have shown promising results in managing conditions like hypertension and other cardiovascular diseases through modulation of peptide levels .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRAYHRGMMYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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